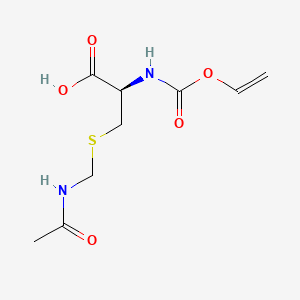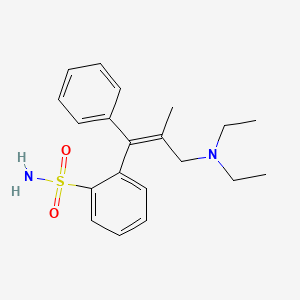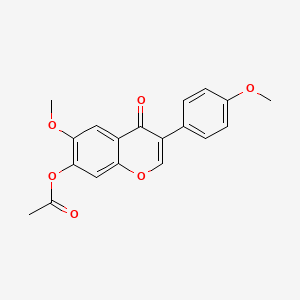
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is an organic compound known for its vibrant color and utility in various scientific applications. It is a phenoxazine derivative, which is a class of compounds known for their diverse chemical and biological properties. This compound is often used as a dye and has significant applications in biological staining and fluorescence microscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. One common method includes the chemical oxidative polymerization in aqueous solutions of acetonitrile and dimethylformamide (DMF) . The reaction conditions, such as the concentration of reagents, temperature, and reaction time, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its color and fluorescence properties.
Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of new compounds with varied functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with different substituents, while substitution reactions can produce a variety of amino-substituted phenoxazines.
Applications De Recherche Scientifique
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in spectroscopic studies.
Biology: The compound is employed as a biological stain, particularly in fluorescence microscopy, to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride involves its interaction with biological molecules, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit light at different wavelengths, making it useful in fluorescence microscopy. The molecular targets and pathways involved include cellular components such as nucleic acids and proteins, which can be visualized using this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azure A: A similar phenothiazinium dye used in biological staining.
Methylene Blue: Another phenothiazinium dye with applications in medicine and biology.
Toluidine Blue O: Used in histology and cytology for staining purposes.
Uniqueness
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is unique due to its specific chemical structure, which imparts distinct fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as advanced imaging techniques.
Propriétés
Numéro CAS |
55973-87-0 |
|---|---|
Formule moléculaire |
C17H20ClN3O |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;chloride |
InChI |
InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;/h6-10,18H,4-5H2,1-3H3;1H |
Clé InChI |
HZHJRPLOMAIMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


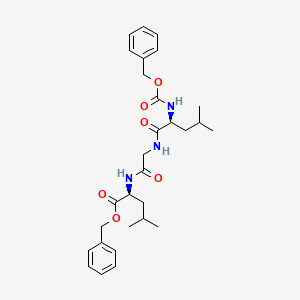

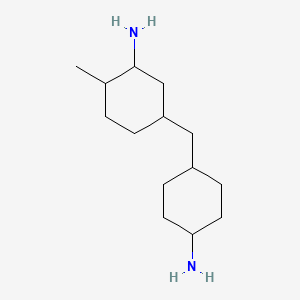
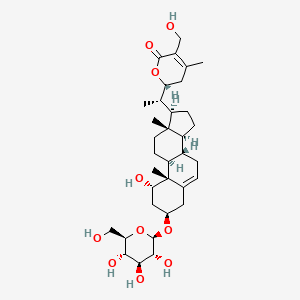

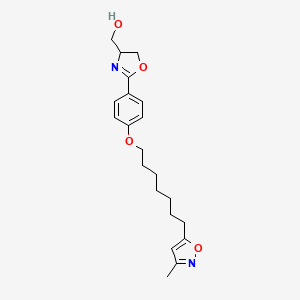

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
